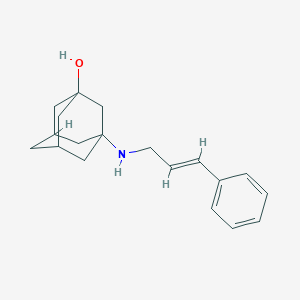![molecular formula C17H27NO3 B271954 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol](/img/structure/B271954.png)
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of β-adrenergic receptor agonists and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol involves its selective agonistic effect on the β2-adrenergic receptor. This receptor is found in the smooth muscle of the respiratory tract and is involved in the regulation of smooth muscle relaxation. When this compound binds to the β2-adrenergic receptor, it activates a cascade of intracellular signaling pathways that ultimately lead to smooth muscle relaxation.
Biochemical and Physiological Effects:
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol has been shown to have significant biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in the smooth muscle, which ultimately leads to smooth muscle relaxation. This compound has also been shown to decrease the levels of intracellular calcium ions, which are involved in the contraction of smooth muscle. These effects ultimately lead to the relaxation of the smooth muscle in the respiratory tract, making it easier to breathe.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol in lab experiments is its selective agonistic effect on the β2-adrenergic receptor. This makes it a useful tool for studying the role of this receptor in the regulation of smooth muscle relaxation. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have toxic effects on the liver and kidneys at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol. One area of research is the development of more potent and selective agonists of the β2-adrenergic receptor. Another area of research is the study of the potential therapeutic applications of this compound in the treatment of other respiratory disorders, such as cystic fibrosis and bronchitis. Finally, there is a need for further research into the potential toxicity of this compound and its effects on different organs and tissues in the body.
Synthesis Methods
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-allyl-4-ethoxy-5-methoxybenzaldehyde with sodium borohydride to form the corresponding alcohol. This alcohol is then treated with 4-bromo-1-butanol in the presence of potassium carbonate to obtain the final product.
Scientific Research Applications
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol has been extensively studied for its potential therapeutic applications. It has been shown to have a selective agonistic effect on the β2-adrenergic receptor, which is involved in the regulation of smooth muscle relaxation. This compound has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
properties
Product Name |
2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol |
|---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C17H27NO3/c1-5-8-14-9-13(11-18-15(6-2)12-19)10-16(20-4)17(14)21-7-3/h5,9-10,15,18-19H,1,6-8,11-12H2,2-4H3 |
InChI Key |
PBUWUAWCWKJENX-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OCC)CC=C |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OCC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271871.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271894.png)